molecular formula C17H12Cl2N4OS B14966315 3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B14966315
M. Wt: 391.3 g/mol
InChI Key: YFGSIUWIXSPRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This compound is characterized by the presence of a triazole ring fused with a thiadiazine ring, along with dichlorophenyl and methoxyphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization. One efficient method involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the one-pot synthesis method mentioned above can be scaled up for industrial applications due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it has been shown to bind strongly with bacterial proteins, disrupting their function and inhibiting bacterial growth . The compound’s antimicrobial activity is attributed to its ability to induce significant changes in the physiological and biochemical properties of bacteria, affecting their reproduction and growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine lies in its dual substituents (dichlorophenyl and methoxyphenyl), which contribute to its distinct chemical properties and biological activities. This combination of substituents enhances its antimicrobial efficacy compared to similar compounds .

Properties

Molecular Formula

C17H12Cl2N4OS

Molecular Weight

391.3 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H12Cl2N4OS/c1-24-12-5-2-10(3-6-12)15-9-25-17-21-20-16(23(17)22-15)13-7-4-11(18)8-14(13)19/h2-8H,9H2,1H3

InChI Key

YFGSIUWIXSPRPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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